amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 52, identified by the PubMed ID 36749735, is a synthetic organic compound known for its inhibitory effects on the epidermal growth factor receptor with double mutations at L858R and T790M . This compound was designed to combat advanced tumors driven by these mutated kinases while sparing the function of the wild-type epidermal growth factor receptor .
Preparation Methods
The synthesis of compound 52 involves several steps, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . The reaction conditions typically involve the use of appropriate solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Compound 52 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 52 has several scientific research applications, including:
Mechanism of Action
Compound 52 exerts its effects by inhibiting the activity of the epidermal growth factor receptor with double mutations at L858R and T790M . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival, thereby reducing tumor growth . The molecular targets involved include the mutated forms of the epidermal growth factor receptor, and the pathways affected include the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways .
Comparison with Similar Compounds
Compound 52 is unique in its ability to selectively inhibit the epidermal growth factor receptor with double mutations at L858R and T790M while sparing the wild-type receptor . Similar compounds include:
Compound 60: A broader inhibitor that targets multiple kinases, including the epidermal growth factor receptor.
These comparisons highlight the specificity and potential therapeutic advantages of compound 52 in targeting specific cancer mutations .
Properties
Molecular Formula |
C29H34N6O2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H34N6O2/c1-7-24(36)33-22-17-21(13-14-23(22)35(6)16-15-34(4)5)25-26-28(32-19(2)3)30-18-31-29(26)37-27(25)20-11-9-8-10-12-20/h7-14,17-19H,1,15-16H2,2-6H3,(H,33,36)(H,30,31,32) |
InChI Key |
YGHKTUWZPBGQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC(=C(C=C4)N(C)CCN(C)C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


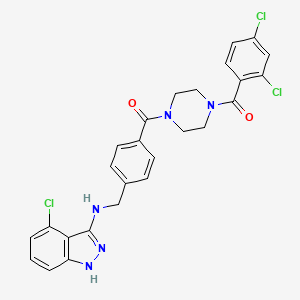
![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)
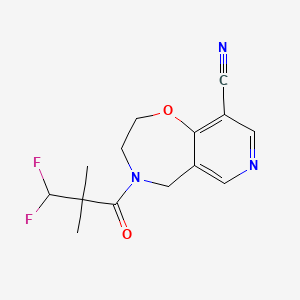
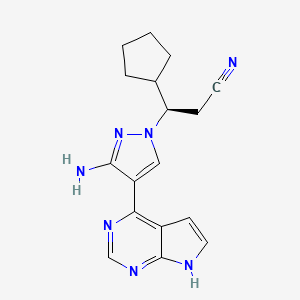

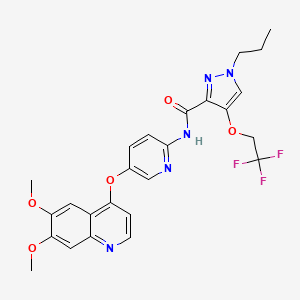

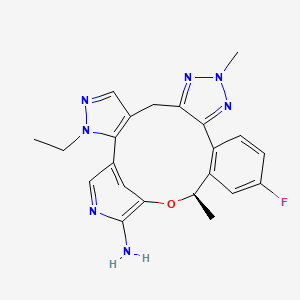
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
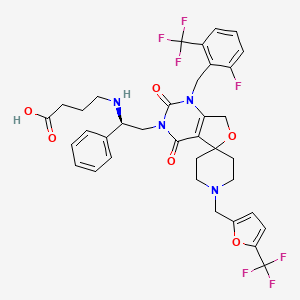
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
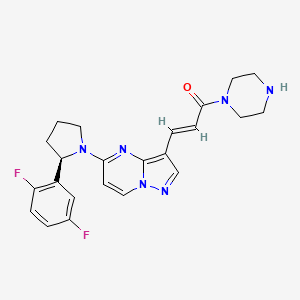
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

